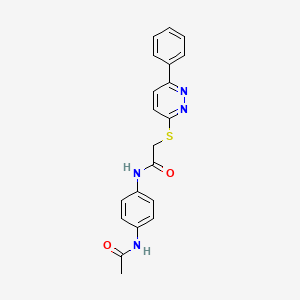

N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide

Description

BenchChem offers high-quality N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-14(25)21-16-7-9-17(10-8-16)22-19(26)13-27-20-12-11-18(23-24-20)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQGZSTUZFODBCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique combination of aromatic rings and functional groups, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

Key Structural Features:

- Acetamide Group: Enhances solubility and may influence receptor binding.

- Pyridazine Ring: Known for its role in various biological activities, including anti-inflammatory and anti-cancer properties.

- Thioether Linkage: Potentially increases lipophilicity, affecting absorption and distribution.

The biological activity of N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation: Interaction with cellular receptors could modulate signaling pathways, impacting cell proliferation and survival.

- DNA/RNA Interaction: Potential binding to nucleic acids may affect gene expression and replication processes.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide. For instance, thioquinazoline derivatives demonstrated significant inhibitory effects against SARS-CoV-2 with IC50 values ranging from 21.4 to 126.7 µM . This suggests that similar thio-containing compounds could exhibit antiviral activity.

Anticancer Potential

The compound's structural analogs have been evaluated for anticancer activity. For example, hybrids containing thioamide moieties have shown promising cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics like doxorubicin . The dual inhibition of topoisomerase II and EGFR by related compounds indicates a multifaceted approach to cancer treatment.

Case Studies

-

In Vitro Evaluation Against Viral Infections:

- A study evaluated the antiviral activity of various thio-containing compounds against Vero-E6 cells infected with NRC-03-nhCoV. The selectivity indices (SI) were calculated based on CC50 (cytotoxic concentration) and IC50 (effective concentration), revealing that compounds with similar structures to N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide displayed moderate to potent antiviral activity .

- Cytotoxicity Assessments:

Comparative Analysis

| Compound Name | IC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| Compound A | 21.4 | 186.4 | 8.69 |

| Compound B | 38.45 | 200 | 5.20 |

| N-(4-acetamidophenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide | TBD | TBD | TBD |

Note: Values are indicative based on related studies; specific values for the compound are yet to be established.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.